Home > Products > Screening Compounds P17426 > Desmethylene Paroxetine Hydrochloride Salt
Desmethylene Paroxetine Hydrochloride Salt - 159126-30-4

Desmethylene Paroxetine Hydrochloride Salt

Catalog Number: EVT-1483444
CAS Number: 159126-30-4
Molecular Formula: C18H21ClFNO3
Molecular Weight: 353.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Paroxetine Hydrochloride Hemihydrate

Compound Description: Paroxetine hydrochloride hemihydrate is the hydrochloride salt form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant. The hemihydrate form specifically indicates the presence of half a water molecule (0.5 H2O) per molecule of paroxetine hydrochloride in the crystal structure. This form is commonly used in pharmaceutical formulations of paroxetine due to its favorable stability and solubility properties. [, , , , , , ]

Paroxetine HBr Hemihydrate

Compound Description: Paroxetine HBr hemihydrate is a salt form of the antidepressant drug Paroxetine, where the counterion is bromide (Br-) instead of chloride (Cl-) as in the more common hydrochloride salt. []

Paroxetine Methanesulfonate

Compound Description: Paroxetine methanesulfonate is another salt form of paroxetine, where the counterion is methanesulfonate (CH3SO3−). This salt form, like other paroxetine salts, is investigated for its potential in improving the stability and bioavailability of the drug. []

(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride

Compound Description: This compound is a identified degradation impurity of paroxetine hydrochloride hemihydrate. [] It shares a similar core structure with paroxetine but lacks the 3,4-methylenedioxyphenoxymethyl group attached to the piperidine ring.

Sertraline hydrochloride, Fluoxetine hydrochloride, Venlafaxine hydrochloride, Citalopram hydrobromide, Escitalopram hydrobromide, Duloxetine hydrochloride and Atomoxetine hydrochloride

Compound Description: These are all antidepressant drugs that belong to the class of selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). []

Overview

Desmethylene Paroxetine Hydrochloride Salt is a derivative of Paroxetine, which is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including major depressive disorder and anxiety disorders. This compound, often referred to in research contexts, is characterized by the absence of a methylene group in its structure compared to its parent compound, Paroxetine.

Source

Desmethylene Paroxetine Hydrochloride Salt can be synthesized through various chemical processes involving modifications of the original Paroxetine compound. The synthesis methods often utilize intermediates derived from phenylpiperidine structures, which are common in the pharmaceutical industry.

Classification

Desmethylene Paroxetine Hydrochloride Salt is classified as a pharmaceutical compound within the category of psychotropic medications, specifically targeting serotonin transport mechanisms in the brain.

Synthesis Analysis

Methods

The synthesis of Desmethylene Paroxetine Hydrochloride Salt typically involves several steps that include:

  1. Starting Materials: The synthesis often begins with N-methyl Paroxetine or related piperidine derivatives.
  2. Reagents: Common reagents include phenyl chloroformate and bases such as potassium hydroxide for hydrolysis.
  3. Solvents: Various solvents like dichloromethane, toluene, and isopropyl alcohol are used throughout the reaction stages to facilitate the formation of intermediates and final products.

Technical Details

The process generally follows these steps:

  • Formation of Carbamate Intermediate: N-methyl Paroxetine reacts with phenyl chloroformate to form Paroxetine-N-phenyl carbamate.
  • Hydrolysis: The carbamate undergoes hydrolysis in the presence of a base to yield Desmethylene Paroxetine Hydrochloride Salt.
  • Isolation and Purification: The product is then isolated using solvent extraction methods and may undergo recrystallization for purification.
Molecular Structure Analysis

Structure

The molecular structure of Desmethylene Paroxetine Hydrochloride Salt can be represented as follows:

  • Molecular Formula: C19_{19}H20_{20}FN_{N}O3_{3}·HCl
  • Molecular Weight: Approximately 374.8 g/mol (as hydrochloride salt).

Data

The structural representation highlights the absence of a methylene group compared to standard Paroxetine. The compound features a piperidine ring with various substituents that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Esterification: The reaction between N-methyl Paroxetine and phenyl chloroformate forms an intermediate carbamate.
  2. Hydrolysis Reaction: The carbamate undergoes hydrolysis, facilitated by bases like potassium hydroxide, leading to the formation of Desmethylene Paroxetine Hydrochloride Salt.

Technical Details

The hydrolysis reaction is critical for converting the carbamate intermediate into the desired hydrochloride salt. This process requires careful control of temperature and pH to ensure complete conversion without degradation of the product.

Mechanism of Action

Process

Desmethylene Paroxetine Hydrochloride Salt functions primarily as an inhibitor of the serotonin transporter (SERT). By blocking SERT, it increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission.

Data

Research indicates that modifications in the molecular structure can affect binding affinity and selectivity towards serotonin receptors, which may influence therapeutic efficacy and side effect profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as an off-white crystalline powder.
  • Melting Point: Ranges from 120°C to 138°C.
  • Solubility: Soluble in water at approximately 5.4 mg/mL.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Range: Typically requires a neutral to slightly acidic environment for optimal stability.
Applications

Scientific Uses

Desmethylene Paroxetine Hydrochloride Salt is primarily used in research settings to study its effects on serotonin reuptake mechanisms and its potential therapeutic applications in treating mood disorders. It serves as a valuable tool for understanding SSRI pharmacodynamics and developing new antidepressant therapies.

Introduction to Desmethylene Paroxetine Hydrochloride Salt

Chemical Nomenclature and Structural Characteristics

Desmethylene paroxetine hydrochloride salt is systematically identified as 4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol hydrochloride, reflecting its precise atomic arrangement and stereochemical configuration. The compound maintains the core piperidine structure characteristic of paroxetine derivatives but features distinct modifications to the methylenedioxybenzodioxole moiety. Specifically, the methylene bridge (-CH₂-) connecting the benzodioxole oxygen atoms in paroxetine is absent in this metabolite, replaced by two hydroxyl groups on the benzene ring, fundamentally altering its electronic properties and molecular interactions [1] [7].

The molecular formula is C₁₈H₂₁ClFNO₃ with a molecular weight of 353.82 g/mol, distinguishing it from the parent paroxetine molecule (C₁₉H₂₀FNO₃, 329.37 g/mol) through the loss of a methylene group and addition of hydroxyl functionality [1] [3] [4]. This structural transformation significantly impacts the molecule's polarity, solubility profile, and binding characteristics. The hydrochloride salt formation enhances crystalline stability and water solubility compared to the freebase form, making it suitable for analytical reference standards and in vitro metabolic studies. X-ray crystallographic analysis would reveal that the (3S,4R) stereochemistry at the piperidine ring is preserved from the parent compound, a crucial feature for molecular recognition at biological targets [3] [7].

Table 1: Structural Characteristics of Desmethylene Paroxetine Hydrochloride Salt

PropertySpecification
Systematic Name4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol hydrochloride
SynonymsBRL 36610; Desmethyl paroxetine HCl; 1,2-Benzenediol,4-[[4-(4-fluorophenyl)-3-piperidinyl]methoxy]-, (3S-trans)- hydrochloride
CAS Registry Number159126-30-4
Molecular FormulaC₁₈H₂₁ClFNO₃
Molecular Weight353.82 g/mol
Purity Specification≥95% (analytical standard grade)
Stereochemistry(3S,4R) configuration preserved

Historical Development and Discovery Context

The discovery of desmethylene paroxetine hydrochloride salt emerged from systematic metabolic investigations of paroxetine conducted in the late 1980s and early 1990s, coinciding with the drug's clinical introduction. Researchers at SmithKline Beecham (now GlaxoSmithKline) identified this metabolite during comprehensive in vivo metabolic profiling studies designed to elucidate paroxetine's biotransformation pathways [3]. These investigations employed advanced analytical techniques including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize previously unknown metabolites in human and animal models [1].

Initial pharmacological screening revealed desmethylene paroxetine exhibited substantially reduced affinity for the serotonin transporter (SERT) compared to the parent compound. This finding positioned it primarily as an inactivation product rather than an active metabolite, directing research focus toward its utility as a metabolic marker rather than a therapeutic entity [3]. The hydrochloride salt form was subsequently developed as a stable reference material to facilitate accurate quantification in biological matrices during pharmacokinetic studies, addressing the need for standardized analytical methods in drug development [4] [7].

The compound gained renewed scientific interest when researchers recognized its potential role in drug-drug interactions mediated by cytochrome P450 enzymes. As a metabolic byproduct of paroxetine, which itself is a potent CYP2D6 inhibitor, desmethylene paroxetine became a subject of investigation regarding possible contributions to paroxetine's overall inhibition profile [2] [3]. While subsequent research demonstrated negligible direct inhibition from the metabolite, its identification remains essential for comprehensive understanding of paroxetine's pharmacokinetic interactions [3].

Position Within the SSRI Pharmacological Class

Within the SSRI pharmacological class, desmethylene paroxetine represents a significant phase I metabolic product rather than a therapeutically active compound. Its formation occurs primarily through oxidative O-demethylenation catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which cleave the methylenedioxy bridge of the parent paroxetine molecule [3]. This biotransformation pathway distinguishes paroxetine from other SSRIs such as fluoxetine (which undergoes N-demethylation to active metabolite norfluoxetine) and sertraline (which undergoes N-demethylation to essentially inactive desmethylsertraline) [3].

The metabolic conversion to desmethylene paroxetine significantly diminishes pharmacological activity at the primary target (SERT), with receptor binding studies indicating a reduction in serotonin reuptake inhibition potency by several orders of magnitude compared to paroxetine [3]. This metabolic inactivation contributes to paroxetine's pharmacokinetic profile, including its nonlinear kinetics observed at higher doses. The metabolite retains the piperidine and fluorophenyl moieties essential for molecular recognition at the SERT binding site, but the modified benzodioxole component substantially reduces binding affinity [3] [5].

Table 2: Metabolic and Pharmacological Comparison with Parent Paroxetine

PropertyParoxetineDesmethylene Paroxetine
Primary Metabolic PathwayHepatic oxidation (CYP2D6 mediated)Direct metabolic product of paroxetine
Metabolic Enzymes InvolvedCYP2D6 (major), CYP3A4 (minor)Formed via CYP-mediated O-demethylenation
SERT Binding AffinityHigh (Ki = 0.13 nM)Greatly reduced (>1000-fold decrease)
Contribution to EfficacyPrimary therapeutic agentNegligible therapeutic activity
Elimination Half-life~21 hoursNot fully characterized
Protein Binding93-95%Presumed similar but unconfirmed

The structural features of desmethylene paroxetine hydrochloride salt provide valuable insights into structure-activity relationships (SAR) within the SSRI class. Molecular modeling studies comparing this metabolite with active SSRIs reveal that the dihydroxybenzene configuration creates unfavorable steric and electronic interactions within the SERT binding pocket, explaining its diminished activity [3] [5]. This SAR information has guided medicinal chemistry efforts to design novel antidepressants with optimized metabolic stability, where molecular modifications protect the methylenedioxy group from metabolic cleavage while maintaining SERT affinity [3].

Properties

CAS Number

159126-30-4

Product Name

Desmethylene Paroxetine Hydrochloride Salt

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H21ClFNO3

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Synonyms

4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride; (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride; BRL 36610; Paroxetine catechol

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.